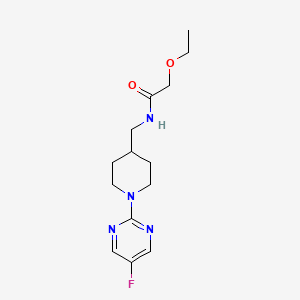![molecular formula C14H16N2O3S B2786599 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 685107-59-9](/img/structure/B2786599.png)
1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that contains a pyrimidine ring with multiple functional groups. This particular compound is notable for its unique structural features, which include methyl groups and a methylsulfanyl-benzyl substituent. The presence of these functional groups imparts the compound with diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the formation of the pyrimidine ring:
Step 1: : Cyclization of suitable dicarbonyl precursors in the presence of ammonia or primary amines.
Step 2: : Introduction of methyl groups at the 1 and 3 positions, possibly through alkylation reactions using methyl halides or methylating agents.
Step 3: : Attachment of the 4-(methylsulfanyl)benzyl group, potentially via a Friedel-Crafts alkylation reaction using a benzyl halide precursor.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes precise control over reaction temperatures, solvent choices, and purification steps like recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reduction of the pyrimidine ring or the methylsulfanyl group.
Substitution: : Nucleophilic substitution at the benzyl position.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Suitable nucleophiles and catalysts, often under basic conditions.
Major Products
Oxidation Products: : Sulfoxide, sulfone derivatives.
Reduction Products: : Reduced pyrimidine derivatives.
Substitution Products: : Various nucleophile-substituted benzyl derivatives.
科学研究应用
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition Studies: : Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: : Investigated for potential therapeutic properties.
Industry
Material Science: : Used in the development of specialized materials with specific properties.
作用机制
The compound's mechanism of action is largely determined by its interaction with biological molecules. It can bind to specific molecular targets, such as enzymes or receptors, and inhibit their activity. The pathways involved often include signal transduction and metabolic pathways, which can lead to therapeutic effects.
相似化合物的比较
Similar Compounds
1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
5-(4-methylbenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
And there you have it—a comprehensive rundown of 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. Care to dive deeper into any of these sections?
属性
IUPAC Name |
1,3-dimethyl-5-[(4-methylsulfanylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-7,11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGJXANIUIVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2786517.png)


![Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-](/img/structure/B2786528.png)

![4-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-2-pyrimidinamine](/img/structure/B2786530.png)

![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)


![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2786535.png)


